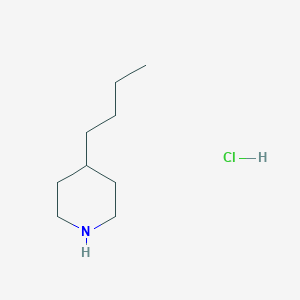

4-Butylpiperidine hydrochloride

Description

Properties

IUPAC Name |

4-butylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-2-3-4-9-5-7-10-8-6-9;/h9-10H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZNWESBJXCGSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629380 | |

| Record name | 4-Butylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372195-85-2 | |

| Record name | 4-Butylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Butylpiperidine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4-Butylpiperidine hydrochloride, a substituted piperidine derivative of interest in medicinal chemistry and drug development. While specific data for this compound is limited in publicly available literature, this guide synthesizes information from closely related analogs and general principles of piperidine chemistry to offer valuable insights for researchers. We will delve into its physicochemical properties, potential synthetic routes, analytical methodologies, and its role as a building block in the design of novel therapeutics.

The Significance of the 4-Substituted Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design.[2] The introduction of a substituent at the 4-position of the piperidine ring can significantly influence the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[2] This strategic modification allows for the fine-tuning of a drug candidate's interaction with its biological target, making 4-substituted piperidines a cornerstone in the development of new chemical entities.

Physicochemical Properties of this compound

| Property | Inferred Value/Characteristic | Rationale and Comparative Data |

| Molecular Formula | C9H20ClN | Based on the structure of a butyl group attached to a piperidine ring, with the addition of HCl. |

| Molecular Weight | 177.72 g/mol | Calculated based on the molecular formula. |

| Appearance | White to off-white crystalline solid | Piperidine hydrochlorides are typically crystalline solids at room temperature.[3][4] |

| Melting Point | Expected to be in the range of 200-250 °C (decomposes) | Piperidine hydrochloride has a melting point of 245-248 °C.[2] The addition of the butyl group may slightly alter this. |

| Solubility | Soluble in water and lower alcohols (e.g., methanol, ethanol).[3][5] | The hydrochloride salt form significantly increases the aqueous solubility compared to the free base. |

| pKa | Estimated to be around 10-11 | The pKa of the protonated piperidine nitrogen is typically in this range, indicating it is a strong base. |

Synthesis and Reactivity

The synthesis of this compound would likely proceed through the synthesis of the 4-butylpiperidine free base, followed by salt formation with hydrochloric acid. Several general strategies for the synthesis of 4-substituted piperidines can be adapted for this purpose.

A plausible synthetic approach involves the use of a pre-functionalized piperidine ring. For instance, a Grignard reaction with 4-piperidone could be a viable route.

Experimental Protocol: Hypothetical Synthesis of 4-Butylpiperidine

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 1-bromobutane in anhydrous diethyl ether is added dropwise to initiate the formation of the butylmagnesium bromide Grignard reagent.

-

Reaction with 4-Piperidone: The solution of butylmagnesium bromide is then added dropwise to a cooled solution of N-protected 4-piperidone (e.g., N-Boc-4-piperidone) in anhydrous diethyl ether at 0°C. The reaction mixture is stirred at this temperature for a specified time and then allowed to warm to room temperature.

-

Work-up and Deprotection: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting tertiary alcohol can then be deprotected and reduced to yield 4-butylpiperidine.

-

Salt Formation: The purified 4-butylpiperidine is dissolved in a suitable solvent, such as diethyl ether or ethanol, and a solution of hydrochloric acid in the same solvent is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with cold solvent, and dried under vacuum.

Diagram of a Potential Synthetic Pathway

Caption: A potential synthetic route to this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound would rely on a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (a triplet for the terminal methyl group, and multiplets for the methylene groups) and the piperidine ring (broad multiplets for the axial and equatorial protons). The protons adjacent to the nitrogen atom would appear as downfield signals.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the four unique carbons of the butyl group and the carbons of the piperidine ring. The carbon atoms closer to the nitrogen atom will be shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the spectrum would likely show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (4-butylpiperidine) at m/z 142.2.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound. A reversed-phase HPLC method would likely be employed.

Experimental Protocol: HPLC Analysis

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of water with 0.1% trifluoroacetic acid (TFA) or formic acid (Mobile Phase A) and acetonitrile with 0.1% TFA or formic acid (Mobile Phase B).

-

Detection: UV detection at a low wavelength (e.g., 210 nm) may be possible, but due to the lack of a strong chromophore, other detection methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) would be more suitable. Mass spectrometry detection (LC-MS) would provide the highest sensitivity and selectivity.[6]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

Diagram of Analytical Workflow

Caption: A typical workflow for the synthesis and analysis of a chemical compound.

Applications in Drug Development

While specific applications of this compound are not documented, the 4-alkylpiperidine motif is present in a number of biologically active compounds. The butyl group, with its moderate lipophilicity, can enhance a molecule's ability to cross cell membranes and interact with hydrophobic pockets in protein targets. This makes 4-butylpiperidine a potentially valuable building block for the synthesis of novel drug candidates targeting a range of receptors and enzymes, particularly within the central nervous system.[7]

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory.[8][9] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat.[9] In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.[9] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents an intriguing, yet under-characterized, chemical entity. This guide has provided a comprehensive overview based on inferred properties and established methodologies for related compounds. The 4-substituted piperidine scaffold is of undeniable importance in medicinal chemistry, and a deeper understanding of derivatives like this compound will undoubtedly contribute to the future of drug discovery. Further research is warranted to fully elucidate the specific properties and potential applications of this compound.

References

-

Synthesis of 4-(N-n-butylcarbamoyl)piperidine. PrepChem.com. [Link]

-

Safety Data Sheet. UBI. [Link]

-

4-CHLORO-PIPERIDINE HYDROCHLORIDE. ChemBK. [Link]

- Synthesis method of N-boc-4-hydroxypiperidine.

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

-

Piperidine, hydrochloride (1:1). PubChem. [Link]

-

4-Piperidone hydrochloride. PubChem. [Link]

-

Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]

-

Piperidine. PubChem. [Link]

-

Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 3. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 9. prepchem.com [prepchem.com]

An In-Depth Technical Guide to 4-Butylpiperidine Hydrochloride: Properties, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylpiperidine hydrochloride is a substituted piperidine derivative that holds significance as a versatile building block in medicinal chemistry and pharmaceutical research. The piperidine scaffold is a highly privileged structural motif found in a wide array of clinically approved drugs, valued for its ability to confer favorable pharmacokinetic properties and engage with biological targets.[1] This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, plausible synthetic routes, analytical methodologies, and its role as a key intermediate in the development of novel therapeutics.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in a laboratory setting. This information governs its solubility, stability, and handling requirements.

| Property | Value | Source |

| CAS Number | 372195-85-2 | Santa Cruz Biotechnology |

| Molecular Formula | C₉H₂₀ClN | Santa Cruz Biotechnology |

| Molecular Weight | 177.71 g/mol | Santa Cruz Biotechnology |

| Appearance | White to off-white solid/powder | ECHEMI |

| Purity | Typically ≥95-99% | CP Lab Safety |

| Solubility | Soluble in water | ECHEMI |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

A common and effective method for the synthesis of 4-substituted piperidines involves the reduction of a corresponding pyridine precursor.

Caption: Proposed synthetic route to this compound.

Step-by-Step Methodology

-

Reduction of 4-Butylpyridine: The synthesis would commence with the catalytic hydrogenation of 4-butylpyridine. This can be achieved using a platinum catalyst, such as platinum oxide (PtO₂), under a hydrogen atmosphere. Alternatively, a chemical reduction using a reagent like sodium borohydride (NaBH₄) in an appropriate solvent could be employed. The choice of reducing agent would depend on the desired reaction conditions and scale.

-

Formation of the Hydrochloride Salt: Following the successful reduction to 4-butylpiperidine, the resulting free base is then treated with hydrochloric acid (HCl). This acid-base reaction protonates the nitrogen atom of the piperidine ring, forming the stable hydrochloride salt. The salt can then be isolated and purified, typically by crystallization.

Applications in Drug Discovery and Neuroscience

The piperidine moiety is a cornerstone in the design of therapeutic agents, particularly those targeting the central nervous system (CNS).[1] While specific research on this compound is limited, its structural features suggest its utility as an intermediate in the synthesis of more complex molecules with potential pharmacological activity.

Role as a Pharmaceutical Intermediate

This compound serves as a valuable precursor for the synthesis of a variety of biologically active compounds. The butyl group at the 4-position provides a lipophilic handle that can influence the compound's ability to cross the blood-brain barrier and interact with hydrophobic pockets in target proteins. The secondary amine within the piperidine ring, once deprotected from its hydrochloride salt form, offers a reactive site for further functionalization, allowing for the attachment of various pharmacophores.

Potential in Neuroscience Research

Compounds containing the 4-substituted piperidine scaffold have been investigated for their activity at various receptors in the CNS. For instance, a structurally related compound, 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42), has been identified as an allosteric agonist of the muscarinic M1 receptor.[2] This suggests that derivatives of 4-butylpiperidine could be explored for their potential to modulate neurotransmitter systems, which is a key area of research for neurological and psychiatric disorders.

Experimental Protocols

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be assessed using reverse-phase HPLC. As the compound lacks a strong UV chromophore, a derivatization step is often necessary for sensitive detection.

Principle: The piperidine nitrogen is reacted with a derivatizing agent that introduces a UV-active moiety, allowing for quantification by HPLC with a UV detector.

Step-by-Step Protocol (Adapted from general methods for piperidine analysis): [3]

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dilute HCl or mobile phase).

-

Prepare a series of calibration standards by diluting the stock solution.

-

-

Derivatization:

-

To an aliquot of the standard or sample solution, add an excess of a derivatizing agent such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) in an appropriate solvent (e.g., acetonitrile).

-

Add a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction.

-

Allow the reaction to proceed to completion.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid) is typically used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to the absorbance maximum of the chosen derivative.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of the derivatized 4-butylpiperidine in the sample from the calibration curve.

-

Caption: General workflow for the HPLC analysis of this compound.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential techniques for confirming the structure of this compound.

Expected ¹H NMR Spectral Features (in D₂O):

-

Piperidine Ring Protons: A series of multiplets in the upfield region (typically 1.5-3.5 ppm) corresponding to the axial and equatorial protons of the piperidine ring.

-

Butyl Group Protons:

-

A triplet corresponding to the terminal methyl group (CH₃).

-

Multiplets for the three methylene groups (CH₂) of the butyl chain.

-

-

N-H Proton: The proton on the nitrogen may be broadened and its chemical shift can be solvent-dependent.

Expected ¹³C NMR Spectral Features (in D₂O):

-

Piperidine Ring Carbons: Peaks in the aliphatic region corresponding to the carbons of the piperidine ring.

-

Butyl Group Carbons: Four distinct peaks for the carbons of the butyl chain.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical entity for researchers in the fields of medicinal chemistry and drug development. Its straightforward, albeit not formally published, synthesis and the versatility of the piperidine scaffold make it an attractive starting material for the creation of novel compounds with potential therapeutic applications. A thorough understanding of its properties, handling requirements, and analytical methods is crucial for its effective and safe use in a research setting.

References

-

Langmead, C. J., et al. (2005). Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor: direct pharmacological evidence that AC-42 is an allosteric agonist. Molecular Pharmacology, 68(6), 1838-1847. Available from: [Link]

-

Sołtysińska, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 275, 116555. Available from: [Link]

-

CP Lab Safety. 4-Butylpiperidine, HCl, min 95%, 1 gram. Available from: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor: direct pharmacological evidence that AC-42 is an allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Solubility of 4-Butylpiperidine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the solubility characteristics of 4-butylpiperidine hydrochloride. Recognizing the scarcity of published quantitative solubility data for this specific compound, this document furnishes a robust framework for researchers to understand, predict, and experimentally determine its solubility in various organic solvents. By integrating theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for professionals in drug development and chemical research.

Introduction to this compound

This compound is a substituted piperidine derivative. The piperidine ring is a common structural motif in many pharmaceuticals and bioactive molecules.[1] As a hydrochloride salt, the compound exhibits increased polarity and is generally expected to have better aqueous solubility compared to its free base form.[2] The butyl substituent introduces a degree of lipophilicity, influencing its solubility in organic media. A thorough understanding of its solubility is critical for reaction chemistry, purification, formulation development, and various other applications in the pharmaceutical and chemical industries.

Physicochemical Properties

A compound's solubility is intrinsically linked to its physicochemical properties. Below is a summary of available data for 4-butylpiperidine and its hydrochloride salt, alongside related compounds for contextual understanding.

| Property | Value/Information | Source |

| Chemical Name | This compound | |

| Molecular Formula | C₉H₂₀ClN | [3] |

| Molecular Weight | 177.71 g/mol | [3] |

| Appearance | Expected to be a solid | [3] |

| pKa (of Piperidine) | ~11.1 | [4] |

| logP (of Piperidine) | 0.84 | [4] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. This compound is an ionic salt, making it a polar compound. Therefore, it is expected to be more soluble in polar organic solvents, particularly those capable of hydrogen bonding, and less soluble in nonpolar solvents.

The dissolution of a salt in a solvent can be conceptualized as a three-step process:

-

Lattice Energy: Overcoming the intermolecular forces holding the solute molecules together in the crystal lattice (endothermic).

-

Solvent-Solvent Interaction: Creating a cavity in the solvent for the solute to occupy, which involves breaking solvent-solvent interactions (endothermic).

-

Solvation Energy: The interaction of the solute molecules with the solvent molecules (exothermic).

The overall enthalpy of the solution is the sum of the energy changes in these three steps.[5]

Qualitative Solubility Profile of this compound

While precise quantitative data is limited, a qualitative solubility profile can be predicted based on the principles of chemical interactions.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups can hydrogen bond with the piperidine nitrogen and solvate the chloride ion. |

| Polar Aprotic | DMSO, DMF | Moderate to High | The high polarity and dipole moment can effectively solvate the ionic compound. |

| Polar Aprotic (Moderate) | Acetonitrile, Acetone | Low to Moderate | These solvents are polar but lack the strong hydrogen bonding capability of protic solvents. |

| Halogenated | Dichloromethane, Chloroform | Low | While having a dipole moment, their ability to solvate ionic species is limited.[6] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Very Low | These are relatively nonpolar and cannot effectively solvate the ions. |

| Nonpolar | Toluene, Hexane | Insoluble | The nonpolar nature of these solvents is incompatible with the ionic character of the salt. |

Experimental Determination of Solubility

Given the absence of published quantitative data, an experimental approach is necessary. The isothermal equilibrium method, often referred to as the "shake-flask" method, is a reliable technique for determining the thermodynamic solubility of a compound.[7]

Protocol for Isothermal Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or CAD) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Workflow Diagram:

Caption: Workflow for experimental solubility determination.

Step-by-Step Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the undissolved solid settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Sampling and Dilution: Carefully withdraw a known aliquot of the clear supernatant. Filter the aliquot through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantitative Analysis: Analyze the diluted sample using a validated analytical method (e.g., HPLC or GC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Factors Influencing Solubility

Several factors can affect the solubility of this compound in organic solvents:

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of the solution. For most solids dissolving in liquids, the process is endothermic, and thus solubility increases with temperature.[8] However, this is not always the case and should be determined experimentally.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility for an ionic compound like this compound.

-

Presence of Water: Small amounts of water in organic solvents can significantly increase the solubility of hydrochloride salts due to the high polarity and hydrogen-bonding capacity of water.

-

pH (in protic solvents): In protic solvents that can support a pH scale, the equilibrium between the protonated piperidinium ion and its free base can influence solubility.

Logical Relationship Diagram:

Caption: Factors influencing solubility.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid creating dust. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[3]

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. While published quantitative data is scarce, a strong predictive understanding can be achieved through the application of fundamental chemical principles. The detailed experimental protocol provided herein empowers researchers to generate reliable solubility data tailored to their specific needs, facilitating advancements in drug discovery and chemical synthesis.

References

-

Protheragen. 4-Butylpiperidine. [Link]

-

PubChem. 4-(tert-Butoxycarbonylamino)piperidine hydrochloride. [Link]

-

PubChem. Piperidine. [Link]

-

MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

-

PubChem. 4-Butylpiperidine. [Link]

-

PubChem. 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride. [Link]

-

PubChem. Piperidine-4-carboxylic acid tert-butyl ester hydrochloride. [Link]

-

Sciencemadness Discussion Board. CWE of Piperidine. [Link]

-

MDPI. Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. [Link]

-

PubChem. 1-Butylpiperidine. [Link]

-

NIH. Solubility and Thermodynamics Profile of Benzethonium Chloride in Pure and Binary Solvents at Different Temperatures. [Link]

-

ResearchGate. Solubility comparison in ethyl acetate. [Link]

-

WebAssign. Lab 11 - Thermodynamics of Salt Dissolution. [Link]

-

National Institute of Standards and Technology. Dichloromethane with Water - IUPAC-NIST Solubilities Database. [Link]

-

PubChem. 2-(Piperidin-4-yl)ethanol hydrochloride. [Link]

-

PubChem. Dichloromethane. [Link]

-

PubChem. 2-(Piperidin-4-yl)ethanol hydrochloride. [Link]

Sources

- 1. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-4-carboxylic acid tert-butyl ester hydrochloride | C10H20ClNO2 | CID 42614227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(tert-Butyl)piperidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 404 [vulcanchem.com]

- 9. 2-(Piperidin-4-yl)ethanol hydrochloride | C7H16ClNO | CID 19773564 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Butylpiperidine hydrochloride mechanism of action in CNS

An In-depth Technical Guide to the Mechanism of Action of 4-Butylpiperidine Hydrochloride in the Central Nervous System

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics targeting the Central Nervous System (CNS).[1][2][3] Its favorable physicochemical properties often grant it the ability to cross the blood-brain barrier and interact with a variety of neuronal targets.[3][4] This guide provides an in-depth technical analysis of the putative mechanism of action for this compound, a representative member of this chemical class. While direct research on this specific molecule is nascent, this document synthesizes extensive data from closely related analogs, particularly the well-studied sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), to construct a robust and scientifically grounded hypothesis of its function within the CNS. We will explore its primary molecular target, the downstream signaling cascades it modulates, and the ultimate impact on neuronal function and viability. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound class.

The Sigma-1 Receptor: A Primary Molecular Target

The enigmatic sigma-1 receptor (S1R) is the most probable primary target for this compound. Originally misidentified as an opioid receptor subtype, S1R is now understood to be a unique ligand-regulated molecular chaperone.[5] It resides predominantly at the mitochondria-associated membrane (MAM), a critical interface of the endoplasmic reticulum (ER), where it plays a pivotal role in regulating cellular stress responses and signaling.[6]

Upon binding by an agonist ligand, such as a piperidine derivative, S1R is believed to dissociate from its chaperone partner, BiP (Binding-immunoglobulin Protein). This activation frees S1R to interact with a multitude of "client" proteins, including ion channels, receptors, and signaling kinases, thereby initiating a cascade of downstream effects that profoundly influence neuronal activity and survival.[6]

Modulation of Neuronal Excitability and Synaptic Transmission

A core function of S1R activation is the fine-tuning of neuronal excitability, primarily through the modulation of ion channels and neurotransmitter systems.

Direct Regulation of Ion Channels

S1R activation exerts a dual effect on ion channels: a general inhibition of voltage-gated channels and a potentiation of certain ligand-gated channels.[5][7]

-

Voltage-Gated Ion Channels (VGICs): S1R agonists have been shown to directly associate with and regulate Na+, K+, and Ca2+ channels.[8][9] For instance, agonist binding can promote the dissociation of S1R from the Nav1.5 sodium channel, leading to suppressed channel activity and a reduction in neuronal depolarization.[6] This inhibitory action on VGICs contributes to a stabilization of neuronal membranes.

-

Ligand-Gated Ion Channels: In contrast, S1R agonists potentiate N-methyl-D-aspartate (NMDA) receptor signaling.[7] This is a critical interaction that underpins many of the cognitive-enhancing and antidepressant-like effects observed with S1R agonists.[7][8][9] The mechanism involves increasing the expression of NMDA receptor subunits and the scaffolding protein PSD-95, which is essential for synaptic plasticity.[8][9]

Influence on Neurotransmitter Systems

S1R activation modulates several key neurotransmitter systems, creating a complex interplay between excitatory and inhibitory signals.

-

Glutamatergic System & Nitric Oxide Signaling: The potentiation of NMDA receptors is a cornerstone of S1R's action. However, this potentiation is coupled with a crucial neuroprotective feedback loop. The related agonist PPBP has been demonstrated to attenuate NMDA-evoked production of nitric oxide (NO), a key mediator of excitotoxic cell death.[10] This is achieved by preventing the recruitment of neuronal nitric oxide synthase (nNOS) to the cell membrane and disrupting its functional coupling to the NMDA receptor complex via PSD-95.[11][12] This uncoupling of NMDA receptor activity from downstream excitotoxic pathways is a significant mechanism of neuroprotection.

-

GABAergic System: Emerging evidence indicates that S1R can modulate the uptake and release of GABA, the primary inhibitory neurotransmitter in the CNS.[8][9] This action helps to balance the increased excitatory drive from NMDA receptor potentiation, thereby maintaining network stability.

-

Cholinergic and Monoaminergic Systems: S1R agonists have been noted to potentiate cholinergic neurotransmission, a mechanism relevant to cognitive function.[7] Furthermore, the broader class of piperidine derivatives includes compounds that act as monoamine releasing agents or reuptake inhibitors, particularly for dopamine and norepinephrine.[13][14]

The diagram below illustrates the central role of the Sigma-1 Receptor in mediating the effects of a 4-Butylpiperidine-like agonist.

Caption: Proposed signaling pathway for this compound via the Sigma-1 Receptor.

Neuroprotective and Neurorestorative Mechanisms

The integrated actions of S1R modulation converge to produce potent neuroprotective effects, shielding neurons from various insults and promoting cellular resilience.

-

Mitochondrial Stabilization: By enhancing the flux of Ca2+ from the ER to the mitochondria, S1R activation boosts ATP production and, critically, stabilizes the mitochondrial membrane potential. This action is vital for preventing the collapse of cellular energy systems and subsequent cell death during periods of high stress, such as excitotoxicity.[6][15]

-

Promotion of Neurotrophic Factors: S1R agonists have been shown to upregulate the secretion of Brain-Derived Neurotrophic Factor (BDNF) and activate its corresponding TrkB receptor.[6] This pathway is fundamental for promoting synaptic plasticity, neurite outgrowth, and long-term neuronal survival.

-

Anti-Apoptotic Signaling: S1R activation can directly blunt death signaling pathways by inhibiting the function of pro-apoptotic proteins like Bax and preventing the activation of executioner caspases, such as caspase-3.[7]

Summary of Pharmacological Activities

The table below summarizes key activities demonstrated by piperidine-based S1R ligands, providing a reference for the expected profile of this compound.

| Pharmacological Parameter | Target/Pathway | Effect of Agonist | Consequence | Representative Compound(s) |

| Receptor Binding | Sigma-1 Receptor | High Affinity Agonist | Initiates downstream signaling | PPBP, (+)SKF-10047 |

| Ion Channel Modulation | Voltage-Gated Ca2+ Channels | Inhibition | Reduced Ca2+ influx, neuroprotection | (+)SKF-10047[8][9] |

| Neurotransmitter Signaling | NMDA Receptor/PSD-95/nNOS | Potentiates NMDA-R, uncouples nNOS | Enhanced plasticity, reduced excitotoxicity | PPBP[11][12] |

| Cellular Viability | Mitochondria | Stabilizes Membrane Potential | Protection from glutamate toxicity | PPBP[15] |

| Neurotrophic Support | BDNF/TrkB Pathway | Upregulation | Promotes neuronal resilience | Pridopidine, PPBP[6] |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | Potent Inhibition | Increased acetylcholine levels | 1-benzyl-4-[2-(N-...)piperidine][16] |

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanism of action for this compound, a series of standardized, self-validating experiments should be conducted. The following protocols provide a logical workflow.

Caption: A logical experimental workflow to validate the CNS mechanism of action.

Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) and selectivity of this compound for the sigma-1 receptor.

Methodology:

-

Tissue Preparation: Prepare membrane homogenates from a cell line expressing human S1R (e.g., HEK293) or from rat brain tissue.

-

Assay Setup: In a 96-well plate, incubate the membrane preparation with a specific S1R radioligand (e.g., -pentazocine) and varying concentrations of the test compound (4-Butylpiperidine HCl).

-

Controls:

-

Total Binding: Radioligand + membrane only.

-

Non-specific Binding: Radioligand + membrane + a high concentration of a known S1R ligand (e.g., haloperidol) to saturate the receptors.

-

Vehicle Control: Radioligand + membrane + vehicle.

-

-

Incubation: Incubate at a specified temperature (e.g., 37°C) for a set time (e.g., 120 minutes) to reach equilibrium.

-

Termination & Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash filters to remove unbound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Co-Immunoprecipitation of nNOS and PSD-95

Objective: To determine if this compound modulates the interaction between neuronal nitric oxide synthase (nNOS) and PSD-95 in response to an NMDA challenge, a key neuroprotective mechanism.[11][12]

Methodology:

-

Animal Model: Use an established model of CNS insult, such as hypoxia-ischemia in neonatal piglets or rodents.[11][12]

-

Treatment Groups:

-

Sham control.

-

Hypoxia-Ischemia (H-I) + Vehicle.

-

H-I + 4-Butylpiperidine HCl (at various doses).

-

H-I + 4-Butylpiperidine HCl + S1R antagonist (e.g., BD-1047) to validate target engagement.

-

-

Tissue Collection: At a relevant time point post-insult (e.g., 3 hours), euthanize the animals and rapidly dissect the brain region of interest (e.g., striatum or hippocampus).

-

Protein Extraction: Homogenize the tissue in a lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation (IP): Incubate the protein lysates with an antibody against PSD-95 overnight at 4°C. Then, add protein A/G-agarose beads to pull down the PSD-95 and any associated proteins.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution & Western Blotting: Elute the protein complexes from the beads and separate them using SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Detection: Probe the membrane with a primary antibody against nNOS. Use a secondary antibody conjugated to HRP for chemiluminescent detection.

-

Analysis: Quantify the band intensity for nNOS in the IP samples. A reduction in the nNOS band in the drug-treated groups compared to the vehicle group would indicate that the compound disrupts the nNOS-PSD-95 interaction.

Conclusion

The mechanism of action for this compound in the CNS is most likely centered on its function as a sigma-1 receptor agonist. This interaction initiates a complex and multifaceted response, including the stabilization of neuronal excitability through ion channel modulation, the potentiation of synaptic plasticity via NMDA receptors, and the activation of powerful neuroprotective pathways. Specifically, its ability to uncouple NMDA receptor activation from excitotoxic nitric oxide production while simultaneously bolstering mitochondrial function and neurotrophic support presents a compelling therapeutic profile. The experimental framework provided herein offers a clear path for the definitive validation of this proposed mechanism, paving the way for further development of this and related piperidine derivatives as CNS therapeutics.

References

-

Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The Pharmacology of Sigma-1 Receptors. PMC, PubMed Central. Available at: [Link]

-

Hayashi, T., & Su, T. P. (2007). The Pharmacology of Sigma-1 Receptors. ResearchGate. Available at: [Link]

-

Ryskamp, D. A., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. Available at: [Link]

-

Wang, Z., et al. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Pharmacology. Available at: [Link]

-

Wang, Z., et al. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. PMC, PubMed Central. Available at: [Link]

-

Yang, Z. J., et al. (2010). Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. PubMed Central. Available at: [Link]

-

Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]

-

Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

-

Latacz, G., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]

-

Yamanashi, Y., et al. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]

-

Rafferty, M. F., et al. (1995). PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats. PubMed. Available at: [Link]

-

Bhardwaj, A., et al. (1998). Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo. PubMed. Available at: [Link]

-

Griesmaier, E., et al. (2014). The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo. PubMed. Available at: [Link]

-

Yang, Z. J., et al. (2010). Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. PubMed. Available at: [Link]

-

de Paula, C. C., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed. Available at: [Link]

-

Newman, A. H., et al. (2001). Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites. PubMed. Available at: [Link]

-

4-Benzylpiperidine. Wikipedia. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 7. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]

- 9. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 15. The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 4-Butylpiperidine Hydrochloride: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs in pharmaceuticals, prized for its conformational rigidity, basic nitrogen atom for salt formation, and its three-dimensional structure which allows for precise spatial orientation of substituents.[1] These features enable piperidine-containing molecules to engage with biological targets with high affinity and specificity. Within this structural class, 4-substituted piperidines are of particular importance as they provide a vector for functionalization away from the core ring, influencing properties such as target binding, selectivity, and pharmacokinetics. This guide provides an in-depth technical examination of 4-Butylpiperidine hydrochloride, a versatile chemical building block, detailing its synthesis, properties, and strategic application in the synthesis of complex molecular architectures.

Physicochemical and Structural Profile

This compound is the salt form of the free base, 4-butylpiperidine. The hydrochloride salt is generally preferred in synthesis and storage due to its higher stability, crystallinity, and improved handling characteristics compared to the more volatile and potentially hygroscopic free amine.

| Property | Value | Reference(s) |

| CAS Number | 372195-85-2 | [2][3] |

| Molecular Formula | C₉H₂₀ClN | [3] |

| Molecular Weight | 177.71 g/mol | [4] |

| Appearance | White to off-white powder/solid | [2] |

| Purity | Typically ≥97% | [5] |

| Storage | Store in a cool, dry place, sealed | [2][6] |

Synthesis of the Building Block: A Two-Step Approach

The most common and industrially scalable synthesis of this compound begins with the corresponding pyridine precursor, 4-butylpyridine. The synthesis is conceptually straightforward, involving the creation of the alkylated pyridine followed by the saturation of the aromatic ring.

Logical Workflow for Synthesis

Caption: General synthetic pathway to this compound.

Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol outlines the reduction of 4-butylpyridine to 4-butylpiperidine, followed by conversion to its hydrochloride salt. The choice of an acidic solvent like glacial acetic acid is critical; it protonates the pyridine nitrogen, which activates the ring towards reduction and prevents the nitrogen atom from poisoning the precious metal catalyst surface.[1]

Step 1: Synthesis of 4-Butylpyridine (Precursor)

-

While various methods exist, a common approach involves the reaction of pyridine with an organometallic butylating agent like n-butyllithium or a butyl Grignard reagent. These reactions, however, can sometimes lead to mixtures of isomers. More controlled industrial syntheses often rely on specific catalytic coupling reactions which are beyond the scope of this guide. For laboratory purposes, 4-butylpyridine is readily available from commercial suppliers.[7][8]

Step 2: Catalytic Hydrogenation and Salt Formation

-

Vessel Preparation: To a high-pressure hydrogenation vessel, add 4-butylpyridine (1.0 equiv).

-

Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of substrate).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a platinum(IV) oxide (PtO₂, Adams' catalyst) catalyst (typically 2-5 mol%).

-

Reaction Execution: Seal the reaction vessel. Purge the headspace multiple times with nitrogen followed by hydrogen to ensure an oxygen-free environment. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-70 bar).[9]

-

Reaction Conditions: Commence vigorous stirring and maintain the reaction at room temperature for 4-16 hours, or until hydrogen uptake ceases. Reaction progress can be monitored by GC-MS or TLC analysis of aliquots.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen. Dilute the reaction mixture with a suitable solvent like ethyl acetate and filter it through a pad of Celite® to remove the catalyst.

-

Causality Note: The catalyst is pyrophoric and must be handled with care. The filter cake should be quenched with water and not allowed to dry in the air.[1]

-

-

Neutralization & Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by washing with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence stops. Extract the aqueous layer with ethyl acetate (3x).

-

Isolation of Free Base: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude 4-butylpiperidine free base.

-

Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of hydrochloric acid in the same solvent (or gaseous HCl) dropwise with stirring. The this compound will precipitate as a solid.

-

Final Purification: Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Core Application as a Chemical Building Block

The utility of this compound lies in the reactivity of its secondary amine. After neutralization to the free base, the nitrogen atom serves as a potent nucleophile, enabling its incorporation into larger molecules through N-alkylation or N-arylation reactions.

Application 1: N-Alkylation in the Synthesis of M1 Muscarinic Agonists

A compelling example of 4-butylpiperidine's role is in the synthesis of 77-LH-28-1 , a selective and CNS-penetrant M1 muscarinic receptor agonist.[10][11] Such compounds are of high interest for treating cognitive deficits in Alzheimer's disease and schizophrenia.[12][13] The synthesis involves a standard nucleophilic substitution (N-alkylation) to connect the piperidine building block to the core structure.

Caption: N-Alkylation of 4-butylpiperidine to form the M1 agonist 77-LH-28-1.

This reaction exemplifies a classic use-case for the building block. The butyl group at the 4-position is a critical pharmacophoric element, likely occupying a hydrophobic pocket in the M1 receptor, thus contributing to the molecule's overall potency and selectivity.[10]

Application 2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for forming carbon-nitrogen bonds.[14][15] It allows for the coupling of amines with aryl halides or triflates, a transformation that is often difficult to achieve via classical methods. 4-Butylpiperidine is an excellent substrate for this palladium-catalyzed cross-coupling, enabling the synthesis of a diverse array of N-aryl-4-butylpiperidines, which are key structures in many CNS-active agents.

This protocol describes a representative procedure for coupling 4-butylpiperidine (generated in situ from the hydrochloride salt) with an aryl bromide.

Expertise Insight: The choice of ligand is paramount in Buchwald-Hartwig couplings. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle, especially with less reactive aryl chlorides or hindered substrates.[16] The base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide are used to deprotonate the piperidinium salt and the intermediate palladium-amine complex without competing in the reaction.[14]

Caption: Simplified catalytic cycle and workflow for Buchwald-Hartwig amination.

Materials:

-

Aryl Bromide (1.0 equiv)

-

This compound (1.1 - 1.2 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, 2-4 mol%)

-

Base (e.g., Sodium tert-butoxide, NaOtBu, ~2.5 equiv)

-

Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas (Argon), add the aryl bromide, this compound, sodium tert-butoxide, palladium catalyst, and phosphine ligand to an oven-dried Schlenk flask or reaction vial equipped with a stir bar.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction Conditions: Seal the vessel and place it in a preheated oil bath. Stir the mixture vigorously at the required temperature (typically 80-110 °C) for 4-24 hours.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.

-

Work-up: Cool the reaction to room temperature. Carefully quench by adding water. Dilute with ethyl acetate and filter the mixture through a pad of Celite®.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-aryl-4-butylpiperidine product.

Conclusion

This compound is a strategically valuable building block for drug discovery and organic synthesis. Its straightforward synthesis from 4-butylpyridine and its stable, easy-to-handle salt form make it an attractive starting material. The nucleophilic secondary amine is readily engaged in key bond-forming reactions, most notably N-alkylation and modern palladium-catalyzed N-arylation, to construct complex and pharmacologically relevant molecules. As demonstrated by its role in the synthesis of the M1 agonist 77-LH-28-1, the 4-butylpiperidine moiety can serve as both a structural scaffold and a key pharmacophoric element, underscoring its continued importance for researchers and scientists in the field.

References

-

Langmead, C. J., et al. (2008). Characterization of a CNS penetrant, selective M1 muscarinic receptor agonist, 77-LH-28-1. British Journal of Pharmacology, 154(5), 1104–1115. [Link][10][11]

-

De Amici, M., et al. (2014). Synthesis of a group of novel Xanomeline/77-LH-28-1 hybrid ligands and their FRET investigation at muscarinic acetylcholine receptor subtypes. AIR Unimi. [Link]

-

Messer, W. S. (2017). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Molecules, 22(10), 1637. [Link][12]

-

Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. orgsyn.org. [Link][17]

-

Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link][16]

-

National Center for Biotechnology Information. (n.d.). Characterization of a CNS penetrant, selective M1 muscarinic receptor agonist, 77-LH-28-1. PubMed. [Link][11]

-

Knapp, D. M., et al. (2013). Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine and 5,5′-bis(trifluoromethyl)-2,2′-bipyridine. Beilstein Journal of Organic Chemistry, 9, 1637–1642. [Link][18]

-

Conn, P. J., et al. (2012). Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models. Journal of Pharmacology and Experimental Therapeutics, 342(2), 344-356. [Link][13]

-

Kottalanka, R. K., et al. (2017). Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts. ResearchGate. [Link][19]

-

ChemSynthesis. (n.d.). 4-butylpyridine. chemsynthesis.com. Retrieved January 13, 2026, from [Link][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound, CasNo.372195-85-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. scbt.com [scbt.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 372195-85-2|this compound|BLD Pharm [bldpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Characterization of a CNS penetrant, selective M1 muscarinic receptor agonist, 77-LH-28-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of a CNS penetrant, selective M1 muscarinic receptor agonist, 77-LH-28-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. rsc.org [rsc.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Synthesis and characterization of 4-Butylpiperidine hydrochloride

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Butylpiperidine Hydrochloride

Abstract

This compound is a pivotal building block in medicinal chemistry and pharmaceutical development, valued for its role as a versatile intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive, field-proven methodology for its synthesis via the catalytic hydrogenation of 4-butylpyridine, followed by conversion to its hydrochloride salt. We delve into the causality behind experimental choices, from catalyst selection to purification strategies. The document further outlines a rigorous, multi-technique approach for the structural and purity characterization of the final product, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals, offering a self-validating protocol grounded in established chemical principles.

Introduction

The piperidine scaffold is one of the most ubiquitous heterocyclic motifs found in natural products and synthetic pharmaceuticals. Its conformational flexibility and basic nitrogen atom make it a privileged structure for interacting with biological targets. The addition of an alkyl substituent, such as a butyl group at the 4-position, modulates the lipophilicity and steric profile of the molecule, enabling fine-tuning of its pharmacological properties. 4-Butylpiperidine, particularly as its stable and water-soluble hydrochloride salt, serves as a key intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[1]

Chemical Identity and Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 372195-85-2 | [2] |

| Molecular Formula | C₉H₂₀ClN | [2] |

| Molecular Weight | 177.71 g/mol | [2] |

| Appearance | White to off-white solid/crystalline powder | [3] |

| Melting Point | 302°C | [] |

Synthesis Methodology: Catalytic Hydrogenation of 4-Butylpyridine

The most direct and industrially scalable route to 4-butylpiperidine is the reduction of the aromatic pyridine ring of 4-butylpyridine. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and favorable atom economy.[5]

Principle and Rationale

The hydrogenation of a pyridine ring is a challenging reduction that typically requires a potent catalyst and forcing conditions (high pressure and/or temperature) to overcome the aromatic stabilization energy.[5] Platinum group metals are the most effective catalysts for this transformation.[6] Rhodium (e.g., Rh₂O₃) and Ruthenium catalysts are particularly effective under milder conditions, while Palladium on carbon (Pd/C) and Platinum(IV) oxide (PtO₂, Adams' catalyst) are also widely used, sometimes requiring more forcing conditions or acidic media to activate the ring towards reduction.[5][7]

The choice of a rhodium-based catalyst, for instance, is predicated on its high activity for N-heterocycle reduction, often allowing the reaction to proceed at lower temperatures and pressures, which enhances safety and reduces the risk of side reactions.[5] The reaction is typically performed in a protic solvent like ethanol or methanol, which can help to solubilize the substrate and facilitate proton transfer steps in the mechanism.

The final step involves the conversion of the oily free-base piperidine to its hydrochloride salt. This is achieved by reacting the amine with hydrochloric acid. The resulting salt is typically a stable, non-hygroscopic crystalline solid, which is easier to handle, purify by recrystallization, and store than the volatile and air-sensitive free base.[8]

Overall Reaction Scheme

Step 1: Catalytic Hydrogenation 4-Butylpyridine is reduced to 4-Butylpiperidine using a metal catalyst and hydrogen gas.

Step 2: Hydrochloride Salt Formation 4-Butylpiperidine free base is reacted with hydrochloric acid to form the stable hydrochloride salt.

Detailed Experimental Protocol

-

Reactor Preparation: A high-pressure hydrogenation vessel (e.g., a Parr shaker or autoclave) is charged with 4-butylpyridine (1.0 eq) and a suitable solvent such as ethanol (approx. 5-10 mL per gram of substrate).

-

Catalyst Addition: The catalyst, for example, 5 mol% Rhodium(III) oxide (Rh₂O₃) or 10 wt% Palladium on Carbon (Pd/C, 50% wet), is carefully added to the mixture under an inert atmosphere (e.g., Nitrogen or Argon).[5]

-

Causality: Adding the catalyst under inert gas is a critical safety measure, especially for catalysts like Pd/C, which can be pyrophoric when dry and may ignite the solvent in the presence of air.

-

-

Hydrogenation: The vessel is sealed, purged several times with nitrogen, and then with hydrogen gas. The reactor is then pressurized with hydrogen (typically 5-20 bar, depending on the catalyst and scale) and heated to the target temperature (e.g., 40-80°C). The reaction mixture is agitated vigorously to ensure efficient mixing and mass transfer of hydrogen gas.[5]

-

Reaction Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake. For analytical confirmation, a small aliquot can be carefully depressurized, filtered, and analyzed by GC-MS to confirm the complete disappearance of the starting material.

-

Work-up: Upon completion, the reactor is cooled to room temperature and carefully depressurized. The system is purged with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the heterogeneous catalyst. The Celite pad is washed with additional ethanol to recover all the product.

-

Causality: Filtering through Celite provides a fine filtration medium that effectively removes the solid catalyst particles. The catalyst on the filter should not be allowed to dry completely in the air to prevent potential ignition.

-

-

Solvent Removal: The solvent from the combined filtrate is removed under reduced pressure using a rotary evaporator to yield crude 4-butylpiperidine as an oil.

-

Dissolution: The crude 4-butylpiperidine oil is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

-

Acidification: A solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether, or concentrated HCl in isopropanol) is added dropwise to the stirred solution at 0°C (ice bath).

-

Causality: The dropwise addition at low temperature helps to control the exothermic nature of the acid-base neutralization reaction and promotes the formation of well-defined crystals.

-

-

Precipitation and Isolation: The hydrochloride salt typically precipitates as a white solid. The stirring is continued for 30-60 minutes to ensure complete precipitation. The solid product is then collected by vacuum filtration.

-

Washing: The filter cake is washed with a small amount of cold diethyl ether to remove any non-polar impurities and residual acid.

-

Drying: The collected solid is dried under vacuum to yield crude this compound.

Safety Precautions

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood or a designated high-pressure laboratory, using properly rated equipment. Ensure all connections are leak-tested.[6]

-

Catalysts: Palladium and other platinum-group metal catalysts can be pyrophoric, especially after the reaction when they are finely divided and may be partially dry. They should always be handled under an inert atmosphere or as a wet paste and never be allowed to dry in the presence of air and organic solvents.[6]

-

Reagents: 4-butylpyridine is a flammable liquid and is harmful if swallowed or in contact with skin. Hydrochloric acid is highly corrosive and causes severe skin burns and eye damage.[9] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[10][11][12]

Purification: Recrystallization

To achieve high purity suitable for pharmaceutical applications, the crude hydrochloride salt should be recrystallized.

-

Solvent Selection: A common solvent system for recrystallizing amine hydrochlorides is a mixture of a protic solvent in which the salt is soluble at high temperatures (e.g., ethanol, isopropanol, or methanol) and a non-polar solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate, or hexane).

-

Protocol:

-

Dissolve the crude this compound in a minimum amount of hot ethanol or isopropanol.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature.

-

To induce further crystallization, the flask can be placed in an ice bath or a refrigerator. If needed, slowly add an anti-solvent like diethyl ether until the solution becomes turbid.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

-

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[13]

-

Protocol: A sample (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C spectra are acquired on a 400 MHz or higher spectrometer.[13][14]

-

Expected ¹H NMR Data:

-

The spectrum will show characteristic signals for the butyl group: a triplet around 0.9 ppm (CH₃), a multiplet around 1.3 ppm (-CH₂-CH₂-CH₃), and another multiplet for the -CH₂- attached to the ring.

-

The piperidine ring protons will appear as complex multiplets in the region of ~2.8-3.5 ppm (axial and equatorial protons adjacent to the nitrogen) and ~1.5-2.0 ppm (protons at C2, C3, and C4).[15]

-

The N-H protons (present as -NH₂⁺-) may appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration. In D₂O, this signal will exchange and disappear.

-

-

Expected ¹³C NMR Data:

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule.

-

Protocol: The spectrum of the solid sample can be obtained using a KBr pellet method or an instrument equipped with an Attenuated Total Reflectance (ATR) accessory.[18]

-

Data Interpretation: Key absorption bands are expected as follows:[18][19]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2950-2850 | C-H stretch | Butyl and Piperidine CH₂/CH₃ |

| 2800-2400 | N-H stretch (broad) | Ammonium (-NH₂⁺-) |

| ~1600 & ~1500 | N-H bend | Ammonium (-NH₂⁺-) |

| 1470-1450 | C-H bend | CH₂ scissoring |

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound (as the free base) and can provide structural information from its fragmentation pattern.[20]

-

Protocol: A dilute solution of the sample is analyzed using a mass spectrometer, typically with an Electrospray Ionization (ESI) source in positive ion mode.[13][21]

-

Data Interpretation: The ESI-MS spectrum will show the protonated molecular ion for the free base form of the molecule. The hydrochloride salt dissociates in the ESI source.

Conclusion

This guide has detailed a robust and reliable method for the synthesis, purification, and comprehensive characterization of this compound. The catalytic hydrogenation of 4-butylpyridine provides an efficient pathway to the piperidine core, and subsequent conversion to the hydrochloride salt ensures a stable, easily handleable product. The described analytical workflow, combining NMR, FTIR, and MS, constitutes a self-validating system that confirms the structural integrity and purity of the final compound, ensuring its suitability for advanced applications in research and pharmaceutical development. Adherence to the outlined protocols and safety precautions is paramount for a successful and safe synthesis.

References

- PubChem. (n.d.). Piperidine-4-carboxylic acid tert-butyl ester hydrochloride. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). 4-Hydroxypiperidine hydrochloride synthesis.

- Eurofins. (2010). Safety Data Sheet: Sodium borohydride.

-

Agilent. (2025). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

- Pipzine Chemicals. (n.d.). Piperidine 4-Butyl Hydrochloride (1:1).

- Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.

- PubChem. (n.d.). 4-(tert-Butoxycarbonylamino)piperidine hydrochloride. National Center for Biotechnology Information.

- Benchchem. (n.d.). A Comparative Guide to the Mass Spectrometry of Boc-Protected Piperidines.

- ResearchGate. (n.d.). Scheme 2. a) Proposed mechanism for catalytic hydrogenation of 4 a....

-

Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

NIST. (n.d.). 4-Methylpiperidine hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

- Benchchem. (n.d.). Spectroscopic Profile of 4-(Chloromethyl)piperidine Hydrochloride: A Technical Guide.

- ResearchGate. (n.d.). NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives.

- Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.

- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

- Google Patents. (n.d.). US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines.

- ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.

- PubChem. (n.d.). tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate hydrochloride. National Center for Biotechnology Information.

-

National Institutes of Health (NIH). (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PMC. Retrieved from [Link]

- ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conf. Series: Earth and Environmental Science.

-

NIST. (n.d.). Piperidine hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

-

Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

- ChemicalBook. (n.d.). 4-Benzylpiperidine(31252-42-3) IR Spectrum.

-